Potency Against Recombinant p38α: A 1.8 nM IC50 Outperforms Common Comparator SB203580
CAS 668990-94-1 (CP-944629) exhibits an IC50 of 1.8 nM against recombinant p38α in a cell-free biochemical assay . This potency is approximately 5.6-fold greater than that of the widely used reference inhibitor SB203580, which has a reported IC50 of 10 nM under comparable conditions [1]. This quantifiable potency advantage allows for lower compound usage and a wider effective concentration range in sensitive biochemical assays.
| Evidence Dimension | Inhibition of recombinant p38α kinase activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | SB203580 (IC50 = 10 nM) |
| Quantified Difference | 5.6-fold lower IC50 (higher potency) |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Higher intrinsic potency minimizes compound consumption per assay and provides a larger signal-to-noise window, reducing the likelihood of false negatives in primary screens.
- [1] BindingDB. BDBM50045333 CHEBI:90705::SB-203580 Affinity Data. 2025. View Source
